(R)-Lorazepam (R)-Lorazepam
Brand Name: Vulcanchem
CAS No.: 91402-80-1
VCID: VC17122636
InChI: InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1
SMILES:
Molecular Formula: C15H10Cl2N2O2
Molecular Weight: 321.2 g/mol

(R)-Lorazepam

CAS No.: 91402-80-1

Cat. No.: VC17122636

Molecular Formula: C15H10Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-Lorazepam - 91402-80-1

Specification

CAS No. 91402-80-1
Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.2 g/mol
IUPAC Name (3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1
Standard InChI Key DIWRORZWFLOCLC-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

(R)-Lorazepam is systematically named (R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one. Its structure features a benzodiazepine core with a chlorine substituent at position 7, a 2-chlorophenyl group at position 5, and a hydroxyl group at position 3, which serves as the chiral center (Figure 1) . The (R)-configuration at this hydroxyl group distinguishes it from the (S)-enantiomer, influencing its three-dimensional interaction with biological targets.

Figure 1: Structural formula of (R)-lorazepam highlighting the chiral center (C3).

PropertyValueSource
Molecular formulaC₁₅H₁₀Cl₂N₂O₂
Molecular weight321.2 g/mol
Melting point167°C
Octanol/water partition2.39

Synthesis and Manufacturing

Racemic Synthesis and Chiral Resolution

Lorazepam is typically synthesized as a racemic mixture via a multi-step process involving the condensation of 2-amino-5-chlorobenzophenone with glycine derivatives, followed by cyclization and oxidation . Isolation of the (R)-enantiomer requires chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or enzymatic kinetic resolution. Despite advances in asymmetric synthesis, industrial-scale production of enantiopure (R)-lorazepam remains limited due to cost and complexity .

Physicochemical Properties

Solubility and Stability

(R)-Lorazepam exhibits a solubility of 80 mg/mL in aqueous solutions at physiological pH, with enhanced lipid solubility (logP = 2.39) facilitating blood-brain barrier penetration . The compound demonstrates stability under acidic conditions but undergoes rapid glucuronidation in hepatic environments, a process critical to its clearance .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, (R)-lorazepam achieves peak plasma concentrations within 2–3 hours, comparable to the racemic formulation . Its volume of distribution (1.3 L/kg) reflects extensive tissue penetration, particularly into the central nervous system .

Enantioselective Metabolism

(R)-Lorazepam undergoes glucuronidation primarily via UDP-glucuronosyltransferase (UGT) isoforms 2B15, 2B7, and 2B4, with additional contributions from extrahepatic UGT1A7 and 1A10 . Kinetic studies reveal mean Michaelis-Menten parameters of Kₘ = 29 ± 8.9 µM and Vₘₐₓ = 7.4 ± 1.9 pmol/min·mg in human liver microsomes, indicating slightly lower catalytic efficiency compared to the (S)-enantiomer .

Table 1: Comparative metabolic parameters of (R)- and (S)-lorazepam

Parameter(R)-Lorazepam(S)-Lorazepam
Kₘ (µM)29 ± 8.936 ± 10
Vₘₐₓ (pmol/min·mg)7.4 ± 1.910 ± 3.8
Major UGT isoforms2B15, 2B7, 2B4, 1A7, 1A102B15, 2B7, 2B4

Therapeutic Applications and Clinical Considerations

Drug-Drug Interactions

Co-administration with UGT inhibitors significantly alters (R)-lorazepam clearance. Ketoconazole, a potent UGT inhibitor, reduces metabolic clearance by 40–60% in vitro, necessitating dose adjustments in clinical practice .

Analytical Detection Methods

Chiral Chromatography

Enantioselective analysis requires chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), to resolve (R)- and (S)-lorazepam. Recent advancements in cellulose paper sorptive extraction (CPSE) coupled with GC-MS achieve detection limits of 0.05 µg/mL in complex matrices like food products, critical for forensic investigations .

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